molecular formula C8H11BrN2O2 B2506708 methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate CAS No. 2109671-62-5

methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2506708
CAS No.: 2109671-62-5
M. Wt: 247.092
InChI Key: SVFRATCLJKHHJV-UHFFFAOYSA-N
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Description

Methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate is a brominated pyrazole derivative functionalized with an ethyl substituent at the 3-position and a methyl ester group at the 1-position. Its structure combines a pyrazole core with a bromine atom (enhancing electrophilic reactivity) and an ethyl group (influencing lipophilicity).

Properties

IUPAC Name

methyl 2-(4-bromo-3-ethylpyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-7-6(9)4-11(10-7)5-8(12)13-2/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFRATCLJKHHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1Br)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-ethyl-1H-pyrazole with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Boron reagents and palladium catalysts under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate has been investigated for its potential as a pharmacological agent. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Case Studies:

  • Anticancer Activity: Research has shown that pyrazole derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that compounds structurally related to this compound displayed potent activity against human colorectal carcinoma cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation .
  • Antimicrobial Properties: Another area of interest is the antimicrobial efficacy of pyrazole derivatives. In vitro studies have indicated that this compound and its analogs possess significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Agrochemicals

The compound's structural features suggest potential applications in agrochemicals, particularly as herbicides or fungicides.

Research Findings:

A study explored the synthesis of pyrazole-based compounds with herbicidal properties. The results indicated that certain derivatives exhibited selective herbicidal activity against common weeds while being safe for crops, highlighting their potential utility in sustainable agriculture practices .

Materials Science

In materials science, this compound has been studied for its role in developing advanced materials due to its unique electronic properties.

Applications:

  • Polymer Chemistry: The compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Data Summary Table

Application AreaActivity TypeFindings/Examples
Medicinal ChemistryAnticancerCytotoxic effects on colorectal carcinoma cells
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria
AgrochemicalsHerbicidalSelective activity against common weeds
Materials SciencePolymer ChemistryEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate is not well-documented. as a pyrazole derivative, it may interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. Further research is needed to elucidate its specific mechanism of action .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Substituents Functional Group Similarity Score
This compound Not Provided C₉H₁₂BrN₂O₂ 4-Bromo, 3-ethyl, 1-CH₂COOCH₃ Ester Reference
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate 1072944-71-8 C₆H₇BrN₂O₂ 4-Bromo, 1-CH₂COOCH₃ Ester 0.75
4-Bromo-1H-pyrazole-5-carboxylic acid 1092683-57-2 C₄H₃BrN₂O₂ 4-Bromo, 5-COOH Carboxylic acid 0.88
2-(4-Bromo-1H-pyrazol-1-yl)acetic acid 82231-53-6 C₅H₅BrN₂O₂ 4-Bromo, 1-CH₂COOH Carboxylic acid 0.80
Ethyl 2-(4-bromopyrazol-1-yl)acetate 82231-58-1 C₇H₉BrN₂O₂ 4-Bromo, 1-CH₂COOCH₂CH₃ Ester Not Provided

Key Differences and Implications

Substituent Effects: The 3-ethyl group in the target compound distinguishes it from analogues like methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, which lacks alkylation at the 3-position. Bromine Position: The 4-bromo substituent is conserved across all analogues, suggesting shared reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Functional Group Variations :

  • Ester vs. Carboxylic Acid : Esters (e.g., target compound, CAS 1072944-71-8) are typically more metabolically stable than carboxylic acids (e.g., CAS 1092683-57-2), making them preferable prodrug candidates .
  • Alkyl Chain in Esters : The ethyl ester (CAS 82231-58-1) may exhibit slower hydrolysis rates compared to methyl esters, influencing pharmacokinetics .

Similarity Scores :

  • The highest similarity (0.88) is observed with 4-bromo-1H-pyrazole-5-carboxylic acid, reflecting positional isomerism (carboxylic acid at 5- vs. acetate at 1-position) and shared bromine .

Biological Activity

Methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10BrN2O2C_8H_{10}BrN_2O_2 and a molecular weight of approximately 232.08 g/mol. The presence of a bromine atom at the 4-position and an ethyl group at the 3-position contributes to its unique reactivity and biological properties.

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Pyrazole compounds have been shown to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, affecting neuronal signaling pathways.
  • Cell Signaling Modulation : These compounds can influence key signaling pathways involved in cell proliferation and differentiation, such as the MAPK/ERK pathway. This modulation can have implications in cancer biology and other diseases .
  • Antimicrobial Activity : Research indicates that some pyrazole derivatives exhibit antimicrobial properties against various pathogens, including fungi and bacteria .

Antimicrobial Properties

This compound has demonstrated potential antimicrobial activity. In studies assessing its efficacy against Candida albicans, a common fungal pathogen, it was found to inhibit growth effectively at concentrations comparable to established antifungal agents .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundC. albicans10 mM
ControlMiconazole1 mM

Antitumor Activity

Pyrazole derivatives have been explored for their anticancer properties. Some studies suggest that this compound may induce apoptosis in cancer cells by disrupting tubulin polymerization, similar to other known anticancer agents .

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property makes them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:

  • Antifungal Evaluation : A study conducted on various pyrazole derivatives showed that those with halogen substitutions exhibited enhanced antifungal activity against C. albicans. This compound was among the compounds tested, demonstrating significant inhibition at higher concentrations .
  • Antitumor Mechanism : In vitro studies revealed that certain pyrazoles could inhibit cell growth in cancer cell lines by inducing apoptosis. The mechanism involved interference with cell cycle progression and apoptosis pathways, suggesting potential use in cancer therapeutics .
  • Inflammatory Response Modulation : Pyrazole derivatives have been shown to reduce inflammation in animal models by decreasing levels of inflammatory markers and mediators, indicating their potential for treating inflammatory conditions.

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